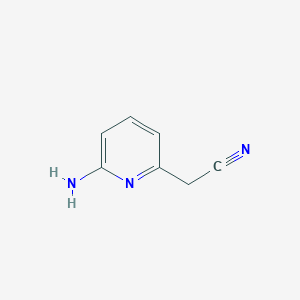
4-(3-methylphenyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
Pyrazoles generally have a planar structure with conjugated π electrons. This makes them aromatic and stable . The specific molecular structure of “4-(3-methylphenyl)-1H-pyrazol-3-amine” would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties are typically determined experimentally.Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor Development
4-(3-methylphenyl)-1H-pyrazol-3-amine derivatives have been explored for their potential in developing fluorescent chemosensors. For instance, a novel diarylethene containing a similar pyrazol-amine structure showed excellent fluorescence sensing ability for Al3+ and Zn2+ ions, with a very low detection limit. This compound was applied in constructing a logic circuit and detecting these metal ions in actual water samples, highlighting its utility in environmental monitoring and electronic applications (Gao, Zhang, Li, & Pu, 2018).
Structural and Chemical Analysis
Pyrazole derivatives, including those similar to this compound, have been subject to extensive structural and chemical analysis. Studies involving X-ray diffraction and Density Functional Theory (DFT) calculations have provided insights into their molecular structure and reactivity. For example, the analysis of pyrazole derivatives has helped understand the impact of intramolecular hydrogen bonding on their chemical reactivity, which is crucial for designing more effective compounds in various applications (Szlachcic et al., 2020).
Nonlinear Optical Properties
The synthesis and structural characterization of compounds closely related to this compound have revealed significant nonlinear optical properties. Such properties are essential for applications in optical switching, data storage, and photonic devices. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its stability and potential for intramolecular charge transfer, indicating its suitability for nonlinear optical applications (Tamer et al., 2016).
Corrosion Inhibition
Pyrazole compounds, including those structurally similar to this compound, have been evaluated for their corrosion inhibition properties. These compounds have shown significant efficacy in protecting metals from corrosion, particularly in acidic media. Their high inhibition efficiency, coupled with the ability to form stable adsorption layers on metal surfaces, makes them valuable in industrial applications to extend the lifespan of metal components (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The reductive amination of pyrazole carbaldehydes with various substituted aromatic amines has produced compounds with significant antifungal activity, although the antibacterial activity was less pronounced. Such findings underscore the potential of these compounds in developing new antimicrobial agents to combat fungal infections (Bawa, Ahmad, & Kumar, 2011).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is specific to each compound . Without specific studies on “4-(3-methylphenyl)-1H-pyrazol-3-amine”, it’s difficult to predict its mechanism of action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKJBMPZWKCBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490518 | |
| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-62-8 | |
| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



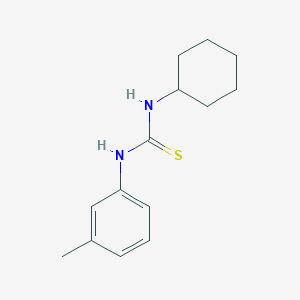

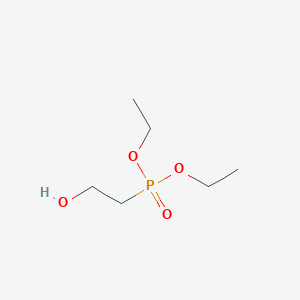
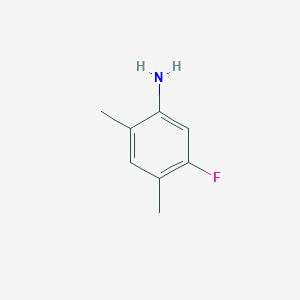

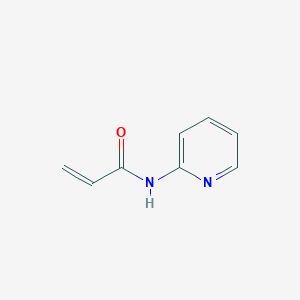

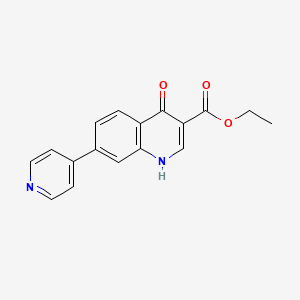



![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
